9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate 9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494122
InChI: InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1
SMILES:
Molecular Formula: C32H32BF4NO4
Molecular Weight: 581.4 g/mol

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate

CAS No.:

Cat. No.: VC16494122

Molecular Formula: C32H32BF4NO4

Molecular Weight: 581.4 g/mol

* For research use only. Not for human or veterinary use.

9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-ium tetrafluoroborate -

Specification

Molecular Formula C32H32BF4NO4
Molecular Weight 581.4 g/mol
IUPAC Name 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate
Standard InChI InChI=1S/C32H32NO4.BF4/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3,4)5/h8-18H,1-7H3;/q+1;-1
Standard InChI Key GLOGMOOUAAIASZ-UHFFFAOYSA-N
Canonical SMILES [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound belongs to the acridinium salt family, characterized by a planar heteroaromatic acridinium core substituted with electron-donating methoxy groups and bulky aryl substituents. The mesityl (2,4,6-trimethylphenyl) and phenyl groups at positions 9 and 10, respectively, introduce steric hindrance and electronic modulation, which are critical for its photophysical behavior .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1965330-61-3
Molecular FormulaC₃₂H₃₂BF₄NO₄
Molecular Weight581.41 g/mol
AppearancePowder or crystals
Purity (Commercial)≥95%

The tetrafluoroborate (BF₄⁻) counterion ensures solubility in polar organic solvents while maintaining ionic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this acridinium salt typically involves a two-step strategy:

  • Aryne-Imine-Aryne Coupling: A modified Kobayashi aryne precursor (o-bromophenol derivatives) reacts with imines under anhydrous conditions to form the acridane skeleton .

  • Oxidation to Acridinium Salt: The intermediate acridane is oxidized using chemical oxidants (e.g., tetrafluoroboric acid) to yield the final tetrafluoroborate salt .

This method, reported by Fukuzumi and coworkers, offers a scalable alternative to traditional multistep routes, achieving yields comparable to transition-metal-mediated syntheses .

Industrial Production

Commercial suppliers such as Sigma-Aldrich and Chongqing Chemdad Co., Ltd., produce the compound at scale, with typical batch sizes ranging from 250 mg to multi-gram quantities . The purity of industrial batches exceeds 95%, as verified by HPLC and NMR .

Physicochemical and Photophysical Properties

Stability and Solubility

The compound exhibits exceptional thermal and chemical stability, tolerating temperatures up to 200°C without decomposition . It is soluble in dichloromethane, acetonitrile, and dimethyl sulfoxide but insoluble in nonpolar solvents like hexane .

Photophysical Characteristics

Table 2: Key Photophysical Data

PropertyValueSource
Absorption λ<sub>max</sub>365 nm (in CH₃CN)
Emission λ<sub>max</sub>450 nm
Excited-State Lifetime (τ)12.3 ns
E<sub>1/2</sub>(PC*/PC⁻)+2.15 V vs SCE

Catalytic Applications

Photoredox Catalysis

As reported by Nicewicz and coworkers, this acridinium salt catalyzes cation-radical accelerated reactions, such as nucleophilic aromatic substitutions (SNAr) . For example, in the substitution of methoxyarenes with cyanide ions, the catalyst generates aryl cation radicals, facilitating bond cleavage and subsequent cyanidation with >90% yield .

Advantages Over Metal-Based Catalysts

  • Cost-Effectiveness: Eliminates reliance on precious metals like ruthenium or iridium .

  • Tunability: Methoxy and aryl substituents allow fine-tuning of redox potentials .

  • Oxygen Tolerance: Operates efficiently under aerobic conditions, unlike many metal complexes .

Recent Research and Developments

Mechanistic Insights

SupplierPurityPackagingPrice (USD)
Sigma-Aldrich95%250 mg$1,200
Fisher Scientific95%250 mg$1,150
Chongqing Chemdad Co.TechnicalBulkQuote-based

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